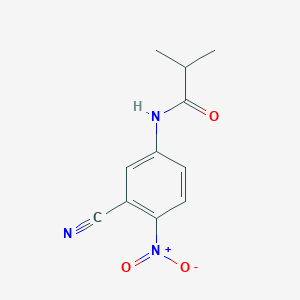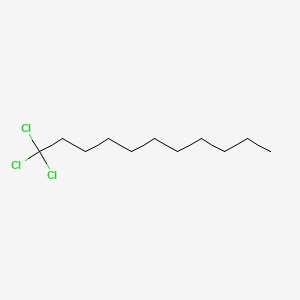
1,1,1-Trichloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloroundecane: is an organic compound with the molecular formula C11H21Cl3 . It is a chlorinated hydrocarbon, specifically a trichlorinated derivative of undecane. This compound is known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Carbon tetrachloride or chloroform
- Catalyst: Iron(III) chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed into the reactor along with chlorine gas. The reaction is controlled to ensure complete chlorination at the 1,1,1-positions, and the product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trichloroundecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to undecane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Reduction: Formation of undecane.
Elimination: Formation of alkenes such as undecene.
Scientific Research Applications
1,1,1-Trichloroundecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in understanding the impact of chlorinated hydrocarbons on living organisms.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trichloroundecane involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane fluidity and permeability. It may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
1,1,1-Trichloroethane: A smaller chlorinated hydrocarbon with similar chemical properties but different applications.
1,1,1-Trichloropropane: Another trichlorinated hydrocarbon with distinct reactivity and uses.
Comparison: 1,1,1-Trichloroundecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter trichlorinated hydrocarbons. Its higher molecular weight and boiling point make it suitable for applications requiring more stable and less volatile compounds.
Properties
CAS No. |
653573-22-9 |
|---|---|
Molecular Formula |
C11H21Cl3 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
1,1,1-trichloroundecane |
InChI |
InChI=1S/C11H21Cl3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3 |
InChI Key |
NYGCGFAXOYRSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
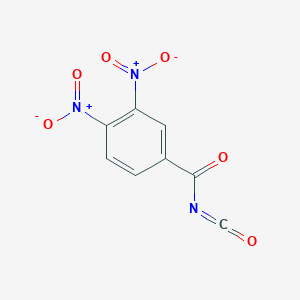
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
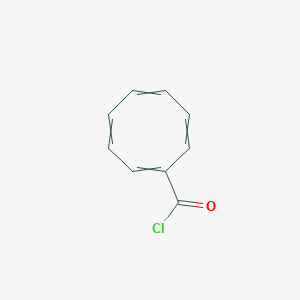
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)

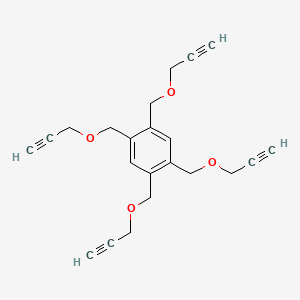

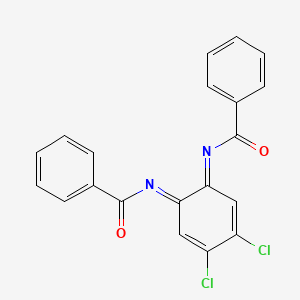
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
